N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a novel compound featuring a complex structure that integrates a pyridine moiety with a tetrahydro-cyclohepta-isoxazole framework. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its rings. Its unique structure suggests potential applications in medicinal chemistry and materials science.
The synthesis of N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves several key steps:
The molecular formula for N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is , with a molecular weight of 271.31 g/mol.
The compound's structure showcases an intricate arrangement of rings that contribute to its biological activity.
N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide can undergo various chemical reactions:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₃O₂ |
Molecular Weight | 271.31 g/mol |
IUPAC Name | N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]isoxazole-3-carboxamide |
InChI | InChI=1S/C15H17N3O2/c19-15(17-10-11-6-8-16-9-7-11)14... |
InChI Key | YRLCGDGLYDGYOQ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC=NC=C3 |
The compound exhibits properties typical of heterocyclic amides, including solubility in organic solvents and potential reactivity due to its functional groups .
N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has several notable applications:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6